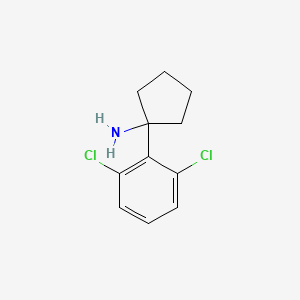

1-(2,6-Dichlorophenyl)cyclopentanamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(2,6-Dichlorophenyl)cyclopentanamine is a chemical compound with the molecular formula C11H13Cl2N and a molecular weight of 230.13 g/mol It is characterized by the presence of a cyclopentane ring attached to a 2,6-dichlorophenyl group and an amine group

准备方法

化学反应分析

1-(2,6-二氯苯基)环戊胺会发生各种化学反应,包括:

氧化: 该反应可以使用过氧化氢或高锰酸钾等氧化剂进行,从而形成相应的氧化物。

还原: 还原反应通常涉及使用锂铝氢化物等还原剂,导致形成胺或醇。

取代: 该化合物可以发生亲核取代反应,其中氯原子被其他亲核试剂(如羟基或氨基)取代。

这些反应中常用的试剂和条件包括乙醇或甲醇等溶剂,钯碳等催化剂,以及特定的温度和压力条件,以优化反应速率和产率。

科学研究应用

1-(2,6-二氯苯基)环戊胺在科学研究中具有广泛的应用:

化学: 它被用作合成更复杂有机分子的构建块,以及在反应机理研究中。

生物学: 该化合物被用于生物化学分析,以研究酶活性和蛋白质相互作用。

医药: 研究潜在的治疗应用,包括将其用作合成药物化合物的先驱。

工业: 它用作农用化学品和其他工业化学品的中间体。

作用机制

生物活性

1-(2,6-Dichlorophenyl)cyclopentanamine is an organic compound characterized by a cyclopentane ring with a dichlorophenyl substituent. Its chemical formula is C11H13Cl2N and it has a molecular weight of 230.14 g/mol. This compound is of interest due to its potential biological activities, which are explored in various studies.

Pharmacological Profile

Research indicates that this compound exhibits various biological activities, primarily as a potential pharmacological agent. It has been studied for its effects on neurotransmitter systems and its potential use in treating neurological disorders.

The compound's mechanism of action is believed to involve modulation of neurotransmitter levels in the brain, particularly affecting dopamine and serotonin pathways. This modulation may contribute to its therapeutic effects in conditions such as depression and anxiety.

In Vitro Studies

In vitro studies have shown that this compound can influence cell signaling pathways associated with neuroprotection and neurogenesis. For instance:

- Neuroprotective Effects : Studies demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis.

- Neurogenesis : It has been observed to promote the proliferation of neural stem cells in culture, suggesting potential applications in regenerative medicine.

In Vivo Studies

Animal models have been utilized to assess the efficacy of this compound in vivo. Key findings include:

- Behavioral Changes : Mice treated with the compound exhibited reduced anxiety-like behaviors in elevated plus maze tests.

- Cognitive Improvement : The compound has been linked to improved memory performance in rodent models of cognitive decline.

Case Study 1: Neuroprotective Effects in Rodents

A study conducted on rodents examined the neuroprotective effects of this compound following induced oxidative stress. Results indicated:

- Reduction in Neuronal Death : The treated group showed a significant decrease in neuronal death compared to control groups.

- Biomarker Analysis : Levels of pro-inflammatory cytokines were significantly lower in treated animals, indicating an anti-inflammatory effect.

Case Study 2: Behavioral Assessment

Another study focused on the behavioral impact of the compound on anxiety and depression-like symptoms:

- Methodology : Mice were subjected to behavioral tests including the forced swim test and open field test.

- Results : Treated mice displayed significantly less immobility time and increased exploratory behavior, suggesting antidepressant-like effects.

Data Summary

| Study Type | Findings | Implications |

|---|---|---|

| In Vitro | Neuroprotection against oxidative stress | Potential for treating neurodegenerative diseases |

| In Vivo | Reduced anxiety-like behavior | Possible antidepressant properties |

| Case Study 1 | Decreased neuronal death | Neuroprotective applications |

| Case Study 2 | Improved cognitive functions | Therapeutic use in cognitive disorders |

属性

分子式 |

C11H13Cl2N |

|---|---|

分子量 |

230.13 g/mol |

IUPAC 名称 |

1-(2,6-dichlorophenyl)cyclopentan-1-amine |

InChI |

InChI=1S/C11H13Cl2N/c12-8-4-3-5-9(13)10(8)11(14)6-1-2-7-11/h3-5H,1-2,6-7,14H2 |

InChI 键 |

IRNLLSOZDVLUHN-UHFFFAOYSA-N |

规范 SMILES |

C1CCC(C1)(C2=C(C=CC=C2Cl)Cl)N |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。